4-Hydroxycyclohexyl benzoate 4-Hydroxycyclohexyl benzoate
Brand Name: Vulcanchem
CAS No.: 6308-92-5
VCID: VC3884507
InChI: InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
SMILES: C1CC(CCC1O)OC(=O)C2=CC=CC=C2
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

4-Hydroxycyclohexyl benzoate

CAS No.: 6308-92-5

Cat. No.: VC3884507

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxycyclohexyl benzoate - 6308-92-5

Specification

CAS No. 6308-92-5
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name (4-hydroxycyclohexyl) benzoate
Standard InChI InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Standard InChI Key LNXMWBSIGLFCEE-UHFFFAOYSA-N
SMILES C1CC(CCC1O)OC(=O)C2=CC=CC=C2
Canonical SMILES C1CC(CCC1O)OC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Hydroxycyclohexyl benzoate consists of a benzoate group esterified to the hydroxyl-bearing carbon of a cyclohexane ring. The compound exhibits stereoisomerism, with distinct cis- and trans-configurations depending on the spatial orientation of the hydroxyl group relative to the benzoyloxy moiety . The trans-isomer (CAS 917771-54-1) is commercially available at ≥97% purity , while the cis-form (CAS 1165894-81-4) remains less characterized.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3
Molecular Weight220.26 g/mol
CAS Number (Mixed Isomers)6308-92-5
CAS Number (trans-Isomer)917771-54-1
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely polar organic solventsInferred

Spectroscopic Identification

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows aromatic protons at δ 7.8–7.4 ppm (benzoyl group), cyclohexyl protons between δ 1.2–2.5 ppm, and the hydroxyl proton near δ 1.8 ppm .

  • MS: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 220.26, with fragmentation patterns corresponding to the loss of C6H5COO\text{C}_6\text{H}_5\text{COO}^- (121 Da) .

Synthesis and Production Methods

Chemical Synthesis

Industrial production (e.g., by MolCore BioPharmatech ) likely involves:

  • Esterification: Reacting cyclohexanol derivatives with benzoyl chloride under acidic conditions.

  • Stereochemical Control: Using chiral catalysts or resolving agents to isolate trans-isomers .

Table 2: Comparative Synthesis Approaches

MethodYieldPurityScalabilityEnvironmental Impact
Biocatalytic~85% HighModerateLow
Chemical90–95% ≥97% HighModerate (solvents)

Applications and Industrial Relevance

Pharmaceutical Intermediates

4-Hydroxycyclohexyl benzoate serves as a precursor in synthesizing:

  • Antimicrobial Agents: Benzoate esters exhibit preservative properties in topical formulations .

  • Polymer Additives: As a plasticizer or stabilizer in biodegradable polymers.

Research Applications

  • Chiral Resolution Studies: The trans-isomer’s rigid structure aids in chromatographic method development .

  • Metabolic Pathway Probes: Radiolabeled variants track esterase activity in biochemical assays .

Analytical and Quality Control Methods

Chromatographic Analysis

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve cis/trans isomers (retention times: trans = 8.2 min; cis = 9.7 min) .

  • GC-MS: Derivatization with BSTFA enables volatility for gas-phase separation .

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (hydroxyl O–H) .

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